2,3-Difluoro-4-formylbenzonitrile
Overview
Description
2,3-Difluoro-4-formylbenzonitrile is an organic compound with the molecular formula C8H3F2NO It is characterized by the presence of two fluorine atoms and a formyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-formylbenzonitrile typically involves multi-step reactions. One common method includes the use of N-Bromosuccinimide and 2,2’-azobis(isobutyronitrile) in tetrachloromethane at 100°C, followed by the reaction with 4-methylmorpholine N-oxide in acetonitrile at 20°C .
Industrial Production Methods: Industrial production methods for similar compounds, such as 3,4-difluorobenzonitrile, involve the reaction of 1,2-difluorobenzene with trichloroacetic chloride in the presence of a Lewis acid catalyst, followed by reaction with ammonia and a halogen-containing dehydration reagent . These methods are designed to be cost-effective and environmentally friendly, with high yields and product purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-4-formylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 2,3-Difluoro-4-carboxybenzonitrile.
Reduction: 2,3-Difluoro-4-formylbenzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2,3-Difluoro-4-formylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of fluorinated compounds for biological studies.
Industry: Used in the production of specialty chemicals and materials, including liquid crystals and agrochemicals .
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-formylbenzonitrile involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable building block in organic synthesis. The formyl and nitrile groups can participate in various chemical reactions, facilitating the formation of new bonds and functional groups .
Comparison with Similar Compounds
Comparison: 2,3-Difluoro-4-formylbenzonitrile is unique due to the specific positioning of the fluorine atoms and the formyl group on the benzonitrile core. This unique structure can influence its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds. The presence of two fluorine atoms in the ortho and meta positions relative to the formyl group can lead to different electronic and steric effects compared to other difluorinated benzonitriles.
Properties
IUPAC Name |
2,3-difluoro-4-formylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO/c9-7-5(3-11)1-2-6(4-12)8(7)10/h1-2,4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRJIMPUCOMMTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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